Benzo[B]tellurophene-2-carboxylic acid
Description
Overview of Heterocyclic Tellurium Chemistry and its Significance
Heterocyclic tellurium chemistry is a specialized branch of organometallic chemistry that focuses on cyclic compounds containing at least one tellurium atom within the ring. Tellurium, being the heaviest of the chalcogens (Group 16 of the periodic table), bestows distinct properties upon the heterocyclic systems it inhabits. Compared to their lighter sulfur and selenium analogs, tellurium-containing heterocycles exhibit weaker aromaticity, higher reactivity, and unique electronic characteristics. These properties make them valuable in various fields of chemical science.
The significance of heterocyclic tellurium chemistry lies in its potential applications in materials science, where these compounds are explored for their utility in organic electronics and photonic devices. In organic synthesis, organotellurium compounds serve as versatile intermediates and catalysts. The tellurium atom can be involved in a range of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-heteroatom bonds.
Historical Context of Benzo[B]tellurophene (B1615719) Synthesis and Derivatives
The synthesis of organotellurium compounds dates back to the 19th century, but the development of synthetic routes to benzo[b]tellurophenes is a more recent advancement. Early methods for the formation of the benzo[b]tellurophene scaffold were often multi-step processes with limited substrate scope and yields.
A significant breakthrough in the synthesis of benzo[b]tellurophenes came with the development of methods involving the cyclization of ortho-substituted benzene (B151609) precursors. One of the modern and efficient methods involves the cyclization of o-haloarylalkynes in the presence of a tellurium source. For instance, the reaction of an o-haloarylalkyne with a mixture of tellurium powder and sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO) provides a direct route to the benzo[b]tellurophene core. researchgate.net This method offers the advantage of simplicity and the avoidance of harsh reaction conditions.
Further advancements have included the use of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct the necessary precursors for cyclization. smolecule.com These modern synthetic strategies have made benzo[b]tellurophene and its derivatives, including Benzo[B]tellurophene-2-carboxylic acid, more accessible for research and potential applications.
Research Landscape of this compound
The research landscape of this compound is multifaceted, with investigations spanning medicinal chemistry, organic synthesis, and materials science. The presence of the carboxylic acid functional group provides a convenient handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.
In the realm of medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. Notably, certain carbamate (B1207046) derivatives have been identified as inhibitors of histone lysine (B10760008) demethylases (KDMs), specifically the KDM4 family of enzymes. nih.govnih.gov These enzymes play a crucial role in epigenetic regulation and are often dysregulated in cancer. The inhibitory activity of these benzo[b]tellurophene derivatives highlights their potential as a novel class of anticancer agents. For example, tert-butyl benzo[b]tellurophen-2-ylmethylcarbamate, a derivative of the parent carboxylic acid, has demonstrated specific inhibitory activity against KDM4 in cervical cancer cells. researchgate.net
In organic synthesis, this compound serves as a valuable building block. The tellurophene (B1218086) ring can undergo various transformations, including lithiation, which allows for the introduction of a wide range of functional groups. smolecule.com The carboxylic acid moiety can be converted into other functional groups, such as esters, amides, and alcohols, further expanding the synthetic utility of this compound.
The potential applications of this compound and its derivatives in materials science are also an active area of research. The unique electronic properties conferred by the tellurium atom make these compounds interesting candidates for use in organic semiconductors and other electronic devices. smolecule.com
| Research Area | Key Findings | Potential Applications |
| Medicinal Chemistry | Derivatives act as inhibitors of histone lysine demethylase (KDM4). nih.govnih.gov A carbamate derivative showed an IC50 of 30.24 ± 4.60 µM in HeLa cells. researchgate.net | Development of novel anticancer therapeutics. |
| Organic Synthesis | Serves as a versatile precursor for the synthesis of other organotellurium compounds. Undergoes reactions like lithiation and functional group transformations. smolecule.com | Access to a diverse range of functionalized heterocyclic compounds. |
| Materials Science | Possesses unique electronic properties due to the presence of the heavy tellurium atom. smolecule.com | Development of organic electronic materials, such as semiconductors and components for photonic devices. |
Scope and Academic Focus of the Research Review
This article provides a focused review of the chemical compound this compound. The scope is strictly limited to the chemical aspects of this molecule, including its synthesis, properties, and current areas of research. The academic focus is on providing a thorough and scientifically accurate overview of the existing literature, highlighting the significance and research landscape of this specific organotellurium compound. Information regarding dosage, administration, and safety profiles is explicitly excluded.
Structure
2D Structure
Properties
Molecular Formula |
C9H6O2Te |
|---|---|
Molecular Weight |
273.7 g/mol |
IUPAC Name |
1-benzotellurophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2Te/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) |
InChI Key |
WYKHUPOVVFPEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Te]2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Tellurophene 2 Carboxylic Acid and Its Advanced Derivatives
Classical and Contemporary Annulation Strategies for the Benzo[b]tellurophene (B1615719) Core
The formation of the fused tellurophene (B1218086) ring system can be achieved through various annulation strategies, which involve the construction of the tellurium-containing ring onto a benzene (B151609) precursor.
Dieckmann-Type Cyclization Approaches
The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters, which is a powerful tool for creating five- and six-membered rings. wikipedia.org While direct applications of the Dieckmann condensation for the synthesis of Benzo[b]tellurophene-2-carboxylic acid are not extensively documented in the literature, the principles of this reaction can be hypothetically applied. A plausible synthetic precursor would be an ortho-substituted benzene ring bearing both a telluroether linked to an ester and a second ester group positioned to facilitate intramolecular cyclization. The base-catalyzed condensation would then lead to a cyclic β-keto ester, which upon hydrolysis and decarboxylation, could potentially yield the desired benzo[b]tellurophene core. The challenge in this approach lies in the synthesis and stability of the necessary tellurium-containing diester precursor.
Electrocyclic Cyclization Reactions
Electrocyclic reactions are pericyclic rearrangements that involve the formation of a sigma bond from a conjugated pi system, or the reverse ring-opening process. wikipedia.orglibretexts.org These reactions can be initiated either thermally or photochemically. The synthesis of the benzo[b]tellurophene ring system via an electrocyclization pathway would likely involve a precursor molecule containing a conjugated system that can undergo ring closure to form the tellurophene ring. For instance, a substituted ortho-divinylbenzene derivative, where one of the vinyl groups is attached to a tellurium moiety, could theoretically undergo a 6π-electrocyclization. The stereochemistry of the product would be dictated by the Woodward-Hoffmann rules, depending on whether the reaction is performed under thermal or photochemical conditions. uchicago.edu However, specific examples of this approach for the direct synthesis of benzo[b]tellurophenes are not prevalent in the current body of scientific literature, suggesting that other methods are more synthetically viable.
Cascade and Domino Cyclization Sequences
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. A notable transition-metal-catalyst-free, one-pot strategy has been developed for the synthesis of functionalized tellurophenes. This method involves the reaction of substituted 1,1-dibromo-1-en-3-ynes with telluride salts. The reaction proceeds through a cascade of reductive debromination, hydrotelluration, nucleophilic cyclization, and aromatization to yield the tellurophene product in high yields. acs.org The reactivity of the in situ generated telluride salts is significantly influenced by the solvent polarity and the electronic nature of the substituents on the enyne substrate. acs.org This methodology represents a significant advancement in the direct synthesis of multisubstituted tellurophenes at room temperature. acs.org
Metal-Catalyzed Syntheses of the Benzo[b]tellurophene Moiety
Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular frameworks with high efficiency and selectivity. Palladium and copper catalysts, in particular, have been instrumental in the synthesis of benzo[b]tellurophenes.
Palladium-Catalyzed Cyclization and Cross-Coupling Methods
Palladium-catalyzed reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of benzo[b]tellurophene derivatives can be achieved through various palladium-catalyzed methodologies. One common approach involves the intramolecular cyclization of suitable precursors. For instance, an efficient route to multisubstituted benzo[b]thiophenes, an analogous sulfur-containing heterocycle, has been developed through palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation, which could be conceptually extended to tellurium analogues. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used to functionalize pre-existing tellurophene rings. wikipedia.org For the synthesis of advanced derivatives, halide-substituted tellurophenes can participate in these cross-coupling reactions to introduce a variety of substituents. wikipedia.org
Palladium-Catalyzed Reactions for Benzo[b]chalcogenophene Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidative Olefination | Benzo[b]thiophene 1,1-dioxides, Styrenes | Pd(II) | C2-alkenylated products | up to 92% | nih.gov |
| C–H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | Pd(OAc)2, AgOAc, NaOAc | C3-arylated benzofuran-2-carboxamides | - | mdpi.com |
*This table presents data for analogous benzo[b]thiophene and benzofuran (B130515) reactions, illustrating the potential of palladium catalysis for the synthesis of related benzo[b]tellurophene derivatives.
Copper-Catalyzed Cyclofunctionalization
Copper-catalyzed reactions have also proven effective in the synthesis of chalcogen-containing heterocycles. The cyclization of chalcogenoenynes catalyzed by copper can produce 3-substituted chalcogenophenes. wikipedia.org A straightforward method for preparing benzo[b]tellurophenes involves the cyclization of o-haloarylalkynes in the presence of a tellurium source, sodium hydroxide (B78521), and DMSO, which can be catalyzed by copper iodide (CuI). researchgate.net This method is advantageous as it proceeds by simply mixing the starting materials and heating, without the need for a dry and inert atmosphere, affording the products in high yields. researchgate.net
Copper-Catalyzed and Related Syntheses of Benzo[b]tellurophenes
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-haloarylalkynes | Te, NaOH, DMSO, CuI (optional) | 2-Arylbenzo[b]tellurophenes | up to 90% | researchgate.net |
| 1,1-dibromo-1-en-3-ynes | Na2Te/Na2Se | Functionalized tellurophenes | High | acs.orgwikipedia.org |
Rhodium-Catalyzed Transformations
While direct rhodium-catalyzed synthesis of this compound has not been extensively reported, the principles of modern organometallic chemistry suggest plausible routes. Rhodium catalysts are well-known for their ability to mediate C-H activation and carboxylation reactions. Theoretical approaches, supported by density functional theory (DFT) calculations, propose that rhodium-catalyzed C-H bond activation, followed by carboxylation with CO2, could be a viable pathway. rsc.org Such reactions often proceed through a series of steps including coordination exchange, C-H bond activation, carboxylation, protonation, and subsequent cyclization or functionalization. rsc.org
The direct carboxylation of a pre-formed benzo[b]tellurophene core at the C2 position using a rhodium catalyst and CO2 as the carboxylating agent presents a potential synthetic strategy. This approach would be analogous to rhodium-catalyzed C-H carboxylation reactions that have been successfully applied to other aromatic and heterocyclic systems. rsc.org For instance, Rh(II) catalysts have been effectively used for the C-H carboxylation of ferrocenes with CO2. rsc.org The success of such a transformation on benzo[b]tellurophene would depend on the relative reactivity of the C-H bonds at different positions of the heterocyclic ring.
Transition-Metal-Free Synthetic Protocols
In a move towards more sustainable and cost-effective synthetic methods, several transition-metal-free approaches for the construction of the benzo[b]tellurophene scaffold have been developed. These methods offer significant advantages by avoiding the use of expensive and potentially toxic heavy metal catalysts.
Strategies Utilizing Telluride Salts and o-Haloarylalkynes
A prominent and straightforward transition-metal-free method involves the reaction of o-haloarylalkynes with telluride salts. In this approach, sodium telluride (Na2Te), often generated in situ from tellurium metal and a reducing agent, serves as the tellurium source. The reaction proceeds through a nucleophilic attack of the telluride ion on the alkyne, followed by an intramolecular cyclization that displaces the halide to form the benzo[b]tellurophene ring.
This methodology has been shown to be effective for the synthesis of various benzo[b]chalcogenophenes, including benzo[b]furans, by employing similar strategies with different nucleophiles. nih.govnih.gov The synthesis of the required o-haloarylalkyne precursors can be achieved through various standard organic transformations.
Base-Promoted Intramolecular Cyclizations
Base-promoted intramolecular cyclization represents another important transition-metal-free strategy. This method typically involves a precursor molecule containing both the tellurium moiety and the alkyne group, which upon treatment with a suitable base, undergoes cyclization to form the desired benzo[b]tellurophene. For example, the intramolecular cyclization of 2-ynylphenols catalyzed by a base like cesium carbonate (Cs2CO3) has been successfully employed for the synthesis of 2-substituted benzo[b]furans, suggesting a similar strategy could be adapted for their tellurium analogues. rsc.org
Regioselective Synthesis of Substituted this compound Analogs
The ability to control the position of substituents on the benzo[b]tellurophene ring is crucial for tuning its chemical and physical properties. Regioselective synthesis of 2-substituted derivatives, including the target carboxylic acid, is a key focus of synthetic efforts.
One effective strategy for achieving regioselectivity at the 2-position is through ortho-lithiation. This method involves the use of a directing group on the benzene ring to guide the deprotonation by a strong base, such as an organolithium reagent, to the adjacent position. The resulting aryllithium species can then react with an appropriate electrophile to introduce a substituent. This strategy has been successfully applied in the synthesis of regioselectively functionalized benzo[b]thiophenes. nih.govresearchgate.net
Specifically for the synthesis of this compound, a plausible route involves the regioselective lithiation of a suitable benzo[b]tellurophene precursor at the 2-position, followed by quenching with carbon dioxide to introduce the carboxylic acid group. The success of this approach hinges on the ability to achieve selective deprotonation at the desired carbon.
Synthesis of Precursors and Intermediates for Carboxylic Acid Functionalization
The synthesis of appropriately functionalized precursors is a critical aspect of any synthetic strategy. For the preparation of this compound, the synthesis of key intermediates such as o-ethynylbenzoic acid and its derivatives is of paramount importance.
o-Ethynylbenzoic acid can serve as a versatile precursor. nih.gov This molecule contains both the alkyne functionality required for the cyclization reaction to form the tellurophene ring and the carboxylic acid group at the desired position. The synthesis of such precursors can be accomplished through established organic methodologies. For instance, the coupling of a protected alkyne with an ortho-halogenated benzoic acid derivative, followed by deprotection, can yield the desired o-ethynylbenzoic acid.
Another approach involves the synthesis of heterocycles from 2-acylbenzoic acids, which could be adapted for the preparation of tellurium-containing heterocycles. researchgate.net Furthermore, the synthesis of precursors for the benzoic acid series often involves multi-step sequences to construct the desired molecular framework before the final cyclization or functionalization step. researchgate.net
Reactivity and Advanced Functionalization of Benzo B Tellurophene 2 Carboxylic Acid
Chemical Transformations at the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position is a key handle for derivatization, allowing for the introduction of various functional groups through well-established organic reactions.
Decarboxylation serves as a powerful tool for the formal replacement of the carboxylic acid group, leading to the formation of a C-H bond or enabling subsequent C-C bond-forming reactions. While specific studies on the decarboxylation of benzo[b]tellurophene-2-carboxylic acid are not extensively detailed in the literature, the general reactivity of similar aromatic carboxylic acids suggests that this transformation is feasible. Such reactions are typically promoted by heat or transition metal catalysts, providing a route to unsubstituted or otherwise functionalized benzo[b]tellurophenes.
The carboxylic acid moiety readily undergoes amidation and esterification, providing access to a vast array of derivatives. These reactions are fundamental in organic synthesis and are typically facilitated by activating agents.
Amidation: The conversion of the carboxylic acid to an amide is a common transformation. This can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction with primary or secondary amines. bohrium.com For instance, in the analogous benzo[b]thiophene series, benzo[b]thiophene-2-carboxylic acid is readily converted into its corresponding carbohydrazide, which then serves as a building block for more complex acylhydrazones. nih.gov This highlights the utility of the carboxyl group as a launchpad for creating structurally diverse molecules. Similar reactivity is anticipated for this compound, allowing for the synthesis of a library of amide derivatives.
Esterification: The formation of esters from this compound can be accomplished through standard methods, such as Fischer esterification with an alcohol under acidic catalysis. These ester derivatives are not only valuable final products but also serve as versatile intermediates for further functionalization, including transesterification or reduction.
Table 1: Representative Transformations of the Carboxylic Acid Moiety
| Reaction | Reagents & Conditions | Product Type |
|---|---|---|
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | Benzo[b]tellurophene-2-carboxamide |
Electrophilic Aromatic Substitution on the Benzo[b]tellurophene (B1615719) Core
The benzo[b]tellurophene ring system is an electron-rich aromatic structure, making it susceptible to electrophilic attack. The position of this attack is dictated by the directing effects of the tellurium heteroatom and the fused benzene (B151609) ring.
Studies on related benzo-fused five-membered heterocycles, such as benzo[b]thiophene, provide significant insight into the expected regioselectivity for benzo[b]tellurophene. For benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 position. chemicalbook.com This preference is attributed to the ability of the heteroatom to stabilize the cationic intermediate (the sigma complex) formed during the attack at this position.
The attack at C3 allows for resonance structures where the positive charge is delocalized onto the sulfur atom. A similar electronic effect is expected for tellurium, which, like sulfur, can stabilize an adjacent carbocation. Therefore, electrophilic attack on the benzo[b]tellurophene core is predicted to favor the C3 position over the C2 position. chemicalbook.com If the C3 position is already occupied, substitution then occurs at the C2 position. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Substrate | Major Product |
|---|---|---|
| Br₂ | Benzo[b]tellurophene | 3-Bromobenzo[b]tellurophene |
| HNO₃/H₂SO₄ | Benzo[b]tellurophene | 3-Nitrobenzo[b]tellurophene |
Cross-Coupling Reactions Involving this compound Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C and C-heteroatom bonds. Derivatives of this compound are valuable substrates for these transformations, enabling the introduction of aryl, vinyl, or alkyl groups.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a highly effective method for forming carbon-carbon bonds. researchgate.net To utilize benzo[b]tellurophene derivatives in this reaction, they must first be converted into a suitable coupling partner, typically a halide.
For example, a halogenated benzo[b]tellurophene derivative (e.g., 3-bromothis compound ester) can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. researchgate.netsciforum.netmdpi.com This strategy allows for the synthesis of complex, poly-aromatic structures built upon the benzo[b]tellurophene core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool for structural diversification. researchgate.net
Table 3: Example of a Suzuki-Miyaura Coupling Reaction
| Benzo[b]tellurophene Derivative | Boronic Acid | Catalyst/Base | Expected Product |
|---|
C-H Arylation and Borylation Strategies
Direct C-H bond functionalization represents a powerful and atom-economical approach to elaborate complex molecular architectures. For this compound, the focus of such strategies is typically on the activation of C-H bonds within the heterocyclic ring, offering pathways to arylated and borylated derivatives.
C-H Arylation:
Palladium-catalyzed direct C-H arylation has emerged as a prominent method for forming carbon-carbon bonds in heteroaromatic systems. While specific studies on this compound are not extensively documented, the reactivity of related benzo-fused heterocycles, such as benzothiophenes, provides valuable insights. In these systems, C-H arylation often proceeds with high regioselectivity at the C2-position. For derivatives already substituted at the 2-position, like this compound, functionalization is anticipated to occur at other positions of the tellurophene (B1218086) ring, most likely the C3-position, or potentially on the benzo-fused ring, depending on the directing effects of the substituents and the reaction conditions employed.
The general mechanism for palladium-catalyzed C-H arylation involves the coordination of the palladium catalyst to the heterocycle, followed by C-H bond activation to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide and reductive elimination yields the arylated product and regenerates the active palladium species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
| Catalyst/Ligand System | Arylating Agent | Base | Solvent | Typical Conditions | Regioselectivity | Reference Compound |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl bromide | K₂CO₃ | DMA | 120-150 °C | C2-arylation | Benzo[b]thiophene |
| PdCl₂(dppf) | Aryl iodide | Cs₂CO₃ | Dioxane | 100 °C | C3-arylation (for 2-substituted) | Indole |
| Pd(OAc)₂ | Arylboronic acid | Ag₂CO₃ | Toluene | 110 °C | C2-arylation | Benzo[b]thiophene-1,1-dioxide |
C-H Borylation:
Iridium-catalyzed C-H borylation has become a cornerstone for the synthesis of organoboron compounds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The borylation of heteroaromatics typically occurs at the most sterically accessible and electronically favorable C-H bond. For this compound, iridium-catalyzed borylation could potentially occur at various positions on the heterocyclic or benzene ring. The regioselectivity would be influenced by the steric hindrance of the catalyst and the electronic nature of the substrate.
The catalytic cycle for iridium-catalyzed borylation generally involves the oxidative addition of a B-H bond from a boron reagent (e.g., pinacolborane, B₂pin₂) to the iridium center, followed by C-H activation of the substrate and reductive elimination of the borylated product. The use of specific ligands, such as bipyridines, is common to modulate the reactivity and selectivity of the iridium catalyst.
| Catalyst/Ligand System | Boron Reagent | Solvent | Typical Conditions | Regioselectivity | Reference Compound |
| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 °C | α to heteroatom | Thiophene (B33073) |
| IrCl(cod)]₂ / dtbpy | B₂pin₂ | THF | 80 °C | C7-borylation | Indole |
| [Ir(cod)Cl]₂ / 3,4,7,8-Me₄-phen | B₂pin₂ | Heptane | 100 °C | Sterically controlled | Arenes |
Reactions Involving the Tellurium Heteroatom within the Benzo[b]tellurophene System
The tellurium atom in the benzo[b]tellurophene ring is a focal point for a range of chemical transformations due to its relatively low electronegativity, high polarizability, and the ability to exist in multiple oxidation states. These reactions provide avenues for modifying the electronic and structural properties of the molecule.
Oxidation and Reduction Chemistry
Oxidation:
Reduction:
While oxidation is a common reaction pathway, the reduction of oxidized benzo[b]tellurophenes can also be achieved. For example, a telluroxide can potentially be reduced back to the parent benzo[b]tellurophene using appropriate reducing agents. This redox chemistry opens up possibilities for using these compounds as catalysts or in stimuli-responsive materials.
Halogenation and Chalcogenation Reactions
Halogenation:
The tellurium atom can undergo oxidative addition with halogens (e.g., Cl₂, Br₂, I₂) to form dihalotelluranes. This reaction involves the expansion of the coordination sphere of the tellurium atom. These dihalotelluranes are typically stable crystalline solids. Electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), can also be employed for the halogenation of the benzo[b]tellurophene ring, potentially leading to substitution at the carbon framework, most likely at the electron-rich C3-position. The use of sodium halides in the presence of an oxidant provides an environmentally benign route for the synthesis of halogenated benzo[b]selenophenes, a strategy that could likely be extended to their tellurium analogues. nih.govuwf.edu
Chalcogenation:
The tellurium atom can also react with other chalcogen-containing compounds. For instance, reactions with disulfides or diselenides under oxidative conditions could potentially lead to the formation of Te-S or Te-Se bonds, further functionalizing the heteroatom. Electrophilic selenium and sulfur reagents have been used for the cyclization of alkynyl thioanisoles and selenoanisoles to generate benzo[b]thiophenes and benzo[b]selenophenes, respectively, highlighting the utility of chalcogen-based electrophiles in heterocycle synthesis. nih.govresearchgate.netnih.gov Similar strategies could be envisioned for the synthesis of more complex tellurium-containing heterocycles starting from appropriate precursors.
Spectroscopic and Structural Characterization Methods in Benzo B Tellurophene 2 Carboxylic Acid Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule such as Benzo[B]tellurophene-2-carboxylic acid, a combination of one- and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
¹H NMR: Proton NMR would reveal the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which elucidates proton-proton connectivity. Key signals would include those for the aromatic protons on the benzo-fused ring and the lone proton on the tellurophene (B1218086) ring. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: Carbon NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic and heteroaromatic rings and the sp² carbon of the carboxyl group.
¹²⁵Te NMR: As tellurium has an NMR-active isotope, ¹²⁵Te (spin I = ½), ¹²⁵Te NMR spectroscopy would provide direct information about the electronic environment of the tellurium heteroatom. The chemical shift of the tellurium nucleus is highly sensitive to its oxidation state and the nature of the substituents on the heterocyclic ring.
A thorough search of scientific literature did not yield specific, published NMR data tables for this compound.
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight of a compound and offering insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula, confirming its identity. The unique isotopic pattern of tellurium, which has several naturally occurring isotopes, would serve as a definitive signature in the mass spectrum.
Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would be used to fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure. Expected fragmentation pathways for this molecule would include the loss of the carboxylic acid group (–COOH) or carbon dioxide (CO₂), and cleavages within the heterocyclic ring system.
Detailed experimental mass spectra and fragmentation patterns for this compound are not currently available in reviewed scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be expected around 1700 cm⁻¹. The 1600-1450 cm⁻¹ region would show absorptions from the C=C stretching vibrations of the fused aromatic rings.
Specific, assigned IR and Raman spectra for this compound have not been reported in scientific journals.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization
Electronic spectroscopy provides information on the electronic transitions within a molecule and is used to characterize its photophysical properties.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would show the wavelengths of light the molecule absorbs. Fused aromatic systems like benzo[b]tellurophene (B1615719) are expected to have several absorption bands in the UV and possibly the visible region, corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and solvent.
Fluorescence Spectroscopy: This technique measures the light emitted by a molecule after it has absorbed light. If this compound is fluorescent, an emission spectrum would be recorded, which is typically a mirror image of the lowest energy absorption band. Key parameters such as the fluorescence quantum yield and lifetime could be determined to understand the efficiency and dynamics of the emission process. The large, heavy tellurium atom may, however, promote intersystem crossing and lead to weak or no fluorescence.
A comprehensive search did not locate published UV-Vis absorption or fluorescence spectra for this compound.
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise measurements of:
Bond lengths and bond angles for all atoms in the molecule.
The planarity of the fused ring system.
The conformation of the carboxylic acid group relative to the ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding between carboxylic acid groups (often forming dimers) and potential π-π stacking interactions.
This data is invaluable for understanding the molecule's fundamental geometry and how it organizes in the solid state. No crystal structure for this compound has been deposited in crystallographic databases to date.
Other Chromatographic and Analytical Techniques for Compound Characterization
Beyond spectroscopic methods, several other analytical techniques are crucial for assessing the purity and properties of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound. A sample of this compound would be analyzed to ensure it is a single component, and the method can be used to quantify its purity, often reported as an area percentage.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and other elements (excluding tellurium in standard CHN analysis). The experimental percentages are compared to the calculated theoretical values to support the proposed elemental formula.
Melting Point: The melting point is a fundamental physical property that serves as a criterion of purity. A sharp melting point range is indicative of a pure crystalline compound.
While commercial suppliers of related compounds like Benzo[b]thiophene-2-carboxylic acid often report purity as determined by HPLC, specific chromatograms or detailed analytical reports for the tellurium analog are not available in research publications.
Computational and Theoretical Investigations of Benzo B Tellurophene 2 Carboxylic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, governing a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and electronic properties.
Theoretical studies on various tellurophene-containing systems consistently show that the inclusion of tellurium leads to a narrowing of the HOMO-LUMO gap compared to their sulfur (thiophene) and selenium (selenophene) analogs. nih.govrsc.org This is attributed to the increase in the atomic size and polarizability of the chalcogen atom, which results in a destabilization (raising) of the HOMO level and a stabilization (lowering) of the LUMO level. rsc.org For benzo[b]tellurophene-2-carboxylic acid, the fused benzene (B151609) ring and the carboxylic acid group would further modulate these energy levels. The extended π-conjugation from the benzene ring is expected to further decrease the band gap.
A comparative DFT study on telluro[n]helicenes demonstrated that functionals like ωB97XD provide an accurate prediction of HOMO-LUMO gaps. nih.govresearchgate.net These studies found that tellurophene-based helicenes are easier to oxidize than their thiophene (B33073) and selenophene (B38918) counterparts due to higher HOMO energies. nih.govresearchgate.net Similar trends are observed in polytellurophenes, where a smaller bandgap of 2.18 eV is calculated for hexa-tellurophene, suggesting its potential use in semiconductor applications. researchgate.net
Table 1: Calculated HOMO-LUMO Energies and Gaps for Representative Tellurophene (B1218086) Derivatives Note: The following data is for related tellurophene compounds and serves as an estimation for the properties of this compound.
| Compound | Method/Functional | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Hexa-tellurophene | DFT | - | - | 2.18 |
| Telluro[n]helicenes | ωB97XD | Higher than S/Se analogs | Lower than S/Se analogs | Redshifted vs S/Se analogs |
| 2,5-Diphenyltellurophene | DFT/GAMESS | Delocalized on π-system | Delocalized over the entire molecule | - |
The distribution of molecular orbitals provides a detailed picture of bonding and electron density. In substituted tellurophenes, the HOMO is typically localized on the π-orbitals of the tellurophene ring and any electron-donating substituents, while the LUMO is distributed over the π*-orbitals of the ring and electron-withdrawing groups. encyclopedia.pub For this compound, the HOMO would likely have significant contributions from the fused benzo[b]tellurophene (B1615719) core, while the LUMO would be expected to have substantial density on the carboxylic acid moiety, which acts as an electron-withdrawing group.
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution and bonding interactions. researchgate.net In tellurides, quantum chemical calculations can reveal the charge distribution, which often indicates polar-covalent bonding between tellurium and carbon. researchgate.net The large size and lower electronegativity of tellurium compared to carbon and oxygen would lead to a partial positive charge on the tellurium atom within the this compound molecule.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in elucidating the pathways of chemical reactions, allowing for the calculation of activation energies and the characterization of transition states. For tellurophene derivatives, these methods can predict reactivity and guide the synthesis of new compounds.
Reactions involving tellurophenes often center on the reactivity of the tellurium atom. For instance, tellurium heterocycles can undergo oxidative addition reactions, where the tellurium atom is oxidized from Te(II) to Te(IV). e-bookshelf.de DFT calculations on 2,5-substituted tellurophenes have shown that the addition of bromine to the tellurium center leads to a lowering of the LUMO, affecting the electronic and optical properties of the molecule. acs.org Computational modeling of such a reaction for this compound would involve locating the transition state for the bromine addition and calculating the reaction energy profile to determine the thermodynamic and kinetic feasibility.
Another area of interest is the metalation of tellurophenes, where a metal center coordinates to or replaces the tellurium atom. acs.org Quantum chemical studies can model the interaction between the tellurophene ring and various transition metals, providing insights into the structure and stability of the resulting organometallic complexes. These calculations are crucial for designing new catalysts or functional materials based on tellurophene scaffolds.
Theoretical Studies on Aromaticity and Stability of Tellurophene Systems
The aromaticity of heterocyclic compounds is a key determinant of their stability and reactivity. Theoretical studies have established a clear trend in the aromatic character of five-membered chalcogenophenes, with aromaticity decreasing as the heteroatom becomes heavier. The established order is: thiophene > selenophene > tellurophene > furan. rsc.org This reduced aromaticity in tellurophenes is a consequence of the larger size of the tellurium atom, which leads to less effective p-orbital overlap with the adjacent carbon atoms in the ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
A QSAR study would involve synthesizing a library of this compound derivatives with variations in substituents on the aromatic rings. The biological activity of these compounds would be measured, and a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that predicts activity based on these descriptors. researchgate.netmdpi.com
Such models can provide valuable insights into the structural features that are important for activity. For example, a QSAR model might reveal that electron-withdrawing groups at a specific position on the benzene ring enhance the desired biological effect. This information can then be used to design new, more potent compounds prior to their synthesis, saving time and resources.
In Silico Screening and Virtual Ligand Design Principles
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov Given that some benzo[b]tellurophene derivatives have shown inhibitory activity against enzymes like histone lysine (B10760008) demethylases (KDM4), virtual screening could be a powerful tool for discovering new applications for this class of compounds. researchgate.net
The process typically begins with the three-dimensional structure of the target protein. A virtual library of compounds, which could include derivatives of this compound, is then "docked" into the active site of the protein using molecular docking software. mdpi.com The docking program calculates a score that estimates the binding affinity of each compound. Compounds with the best scores are then selected for experimental testing.
Applications of Benzo B Tellurophene 2 Carboxylic Acid and Its Derivatives in Advanced Materials and Mechanistic Biological Systems
Applications in Organic Electronics and Optoelectronics
The incorporation of heavy atoms like tellurium into π-conjugated systems is a key strategy for developing novel materials for organic electronics. The benzo[b]tellurophene (B1615719) scaffold, in particular, offers a rigid and planar structure that can facilitate intermolecular interactions and charge transport, while the tellurium atom profoundly influences the material's photophysical properties.
Development of Organic Light-Emitting Diodes (OLEDs)
The development of efficient Organic Light-Emitting Diodes (OLEDs) relies on materials that can effectively convert electrical energy into light. Phosphorescent emitters are particularly valuable as they can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. osti.gov The strong spin-orbit coupling associated with the tellurium atom in benzo[b]tellurophene derivatives makes them promising candidates for purely organic, metal-free phosphorescent emitters. This property facilitates intersystem crossing from the excited singlet state to the triplet state, from which phosphorescent emission can occur.
Research has focused on designing benzo[b]tellurophene-based molecules that exhibit room-temperature phosphorescence, a critical requirement for practical OLED applications. These tellurium-containing compounds could offer a more cost-effective alternative to the noble-metal-based phosphors (e.g., iridium and platinum complexes) that are commonly used in high-efficiency OLEDs. researchgate.net While direct integration of benzo[b]tellurophene-2-carboxylic acid into OLEDs is not yet widely documented, the fundamental photophysical properties of its parent and related structures underscore its potential as a building block for future emitter design.
Integration into Organic Photovoltaic (OPV) Devices
In the field of organic photovoltaics, the design of donor and acceptor materials with tailored energy levels and broad absorption spectra is crucial for achieving high power conversion efficiencies. Tellurophene-containing polymers have been explored for this purpose due to several advantageous properties imparted by the tellurium atom. These include narrowed HOMO-LUMO gaps, which allow for broader absorption of the solar spectrum, and strong intermolecular Te-Te interactions that can facilitate charge transport. rsc.org
Polymers based on benzo[1,2-b:4,5-b']dithiophene (BDT), a structural analogue of benzo[b]tellurophene, have been extensively used as donor materials in high-performance organic solar cells. rsc.orgcase.edu The substitution of sulfur with tellurium is a known strategy for red-shifting absorption and narrowing the bandgap of conjugated polymers. researchgate.net Therefore, incorporating the benzo[b]tellurophene moiety into donor-acceptor copolymers could be a viable strategy for creating new low-bandgap materials for OPVs. These materials could potentially enhance the short-circuit current by capturing a larger portion of solar photons. Research into benzo[1,2-b:4,5-b']difuran-based polymers, another analogue, has also shown promise, achieving high efficiencies and demonstrating the versatility of this class of fused heterocycles in solar cell applications. nih.govaau.dk
Role in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, requiring organic semiconductors with high charge carrier mobility and stability. Fused heterocyclic systems, such as derivatives of nih.govbenzothieno[3,2-b]benzothiophene (BTBT), are known to be superior organic semiconductors due to their rigid, planar structures that promote effective intermolecular orbital overlap and facilitate two-dimensional charge transport. rsc.org
While direct studies on this compound in OFETs are limited, the properties of the benzo[b]tellurophene core suggest its potential. The presence of the highly polarizable tellurium atom can enhance intermolecular interactions (π-stacking), which is a key factor for efficient charge transport. Research on related benzo[1,2-b:6,5-b′]dithiophene-4,5-dione derivatives has shown measurable charge transport properties in OFETs, indicating the suitability of the core structure for semiconductor applications. rsc.org The development of solution-processable semiconductors is also a major goal, and functionalization of the benzo[b]tellurophene core, for instance with a carboxylic acid group, could be used to tune solubility and influence the thin-film morphology, which are critical parameters for device performance.
Phosphorescence and Luminescent Material Design
The most significant and well-documented application of benzo[b]tellurophene derivatives in optoelectronics is in the design of phosphorescent and luminescent materials. The heavy-atom effect of tellurium is particularly effective at promoting spin-orbit coupling, which enables the population of triplet excited states and subsequent phosphorescence. nih.gov
Researchers have successfully synthesized pinacolboronate (BPin) appended benzo[b]tellurophenes that exhibit visible phosphorescence in the solid state under ambient conditions. researchgate.net This is a noteworthy achievement, as many organic phosphorescent materials only emit at low temperatures. Furthermore, a series of planar, π-extended heteroacenes termed tellura(benzo)bithiophenes have been synthesized. One such derivative was found to exhibit orange-red phosphorescence at room temperature in air when incorporated into a poly(methyl methacrylate) host, demonstrating its potential as a luminescent dopant in polymer matrices. nih.govdocumentsdelivered.com These findings establish benzo[b]tellurophene and its extended analogues as a new class of metal-free phosphors.
| Compound Class | Emission Type | Observed Color | Conditions | Key Structural Feature |
|---|---|---|---|---|
| Pinacolboronate (BPin) appended benzo[b]tellurophenes | Phosphorescence | Visible | Solid state, ambient temperature | BPin group on benzo[b]tellurophene core |
| Tellura(benzo)bithiophene derivative | Phosphorescence | Orange-Red | In PMMA host, room temperature, in air | Tellurophene (B1218086) ring fused to a benzobithiophene unit |
Contributions to Advanced Materials Science
The unique properties of organotellurium compounds extend beyond optoelectronics into the broader field of materials science, particularly in the development of novel polymers with tailored electronic characteristics.
Semiconducting Polymers and Conjugated Systems
This compound serves as a potential monomer for the synthesis of semiconducting polymers and conjugated systems. The incorporation of tellurophene units into a polymer backbone has a profound impact on its electronic properties. Compared to their lighter chalcogen analogues (furan, thiophene (B33073), selenophene), polytellurophenes exhibit red-shifted absorption spectra and narrower HOMO-LUMO gaps. rsc.org This is attributed to the electronic structure of tellurium and the specific nature of the carbon-tellurium bond within the conjugated system.
The synthesis of polytellurophenes can be challenging due to the stability and reactivity of the tellurophene monomers. rsc.orgrsc.org However, methods like Kumada catalyst-transfer polycondensation have been successfully employed to create oligomeric structures from tellurophene-containing monomers. nih.govdocumentsdelivered.com The resulting polymers are of interest not only for their optical and electronic properties but also for their unique redox chemistry. The tellurium center can be oxidized, and it can form coordination complexes, offering pathways to modulate the polymer's properties post-synthesis. rsc.org These features make benzo[b]tellurophene-based polymers intriguing candidates for a range of applications, including sensors, charge-transporting layers, and thermoelectric materials.
Charge-Transfer Complexes and Conductive Materials
This compound and its derivatives are emerging as significant components in the development of advanced electronic materials, particularly in the realm of charge-transfer (CT) complexes and conductive materials. A charge-transfer complex is formed through the partial transfer of an electron from a donor molecule to an acceptor molecule, resulting in an electrostatic attraction that binds them. mdpi.com The unique electronic properties of the tellurophene moiety make it an excellent candidate for such applications.
The incorporation of a tellurophene ring into a conjugated system results in materials with distinct characteristics, including narrow optical and HOMO-LUMO gaps, high polarizability, and large dielectric constants. researchgate.netrsc.org These properties are advantageous for facilitating charge transfer. Compared to their lighter chalcogen analogues, thiophenes and selenophenes, tellurophenes typically exhibit lower optical band gaps and significantly lower LUMO levels, which can enhance charge carrier mobility. wikipedia.org The metalloid nature of tellurium is a key factor, allowing it to form hypervalent bonds within charge-transfer complexes, a feature that can be leveraged to control the properties of tellurophene-based conjugated polymers. rsc.org
The mechanism of electrical doping in thin films of tellurophene-based polymers can differ from that of their sulfur and selenium counterparts. For instance, studies on poly(3-alkyltellurophenes) (P3ATe) doped with F4TCNQ (2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane) have shown that doping occurs through an integer charge transfer (ICT) mechanism. rsc.org This is distinct from the charge transfer complex (CTC) mechanism observed in analogous polythiophenes and polyselenophenes. rsc.org In the P3ATe microstructure, the F4TCNQ dopant intercalates in the alkyl side chain region, leading to ICT and resulting in higher conductivity compared to the CTC doping in other poly(3-alkylchalcogenophenes). rsc.org This ability to support efficient doping mechanisms underscores the potential of benzo[b]tellurophene derivatives in creating highly conductive materials for applications in thin-film transistors, sensors, and solar cells. nih.gov
| Property | Thiophene-Based Polymers | Selenophene-Based Polymers | Tellurophene-Based Polymers | Reference |
|---|---|---|---|---|
| Optical Band Gap | Higher | Intermediate | Lower / Narrower | researchgate.netwikipedia.org |
| LUMO Level | Higher | Intermediate | Significantly Lower | wikipedia.org |
| Polarizability | Lower | Intermediate | Higher | researchgate.net |
| Primary Doping Mechanism with F4TCNQ | Charge Transfer Complex (CTC) | Charge Transfer Complex (CTC) | Integer Charge Transfer (ICT) | rsc.org |
Metal-Organic Framework (MOF) Linker Design
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. iwaponline.comuantwerpen.be The structure and function of MOFs can be precisely tuned by selecting different metal ions and organic linkers. iwaponline.com this compound is a prime candidate for use as an organic linker in MOF synthesis. Its rigid benzotellurophene backbone provides structural stability, while the carboxylic acid group offers a coordination site to bind with metal centers, a fundamental requirement for MOF construction.
While specific MOFs constructed directly from this compound are not yet widely reported, the principles of MOF design suggest its significant potential. The introduction of a tellurium atom into the MOF structure would create a framework with unique properties. Tellurium, being a soft Lewis base, could impart selective affinity for soft Lewis acidic guests, enhancing the MOF's performance in specific separation or sensing applications. frontiersin.org Iron-based MOFs, for example, have demonstrated a strong adsorption capacity for tellurium(IV) from aqueous solutions, indicating a significant affinity between iron centers and tellurium. iwaponline.comresearchgate.net Reversing this, a tellurium-containing linker could create MOFs with a high affinity for specific metal ions.
Furthermore, the redox-active nature of the tellurophene unit could be exploited in designing MOFs for catalytic applications. The tellurium center could act as a catalytic site or modulate the electronic properties of the metal node to enhance its catalytic activity. The tunable nature of MOFs allows for the systematic modification of the framework to optimize catalytic performance. researchgate.net The synthesis of such MOFs would typically involve solvothermal methods, where the linker (this compound) and a chosen metal salt are heated in a solvent, such as dimethylformamide (DMF), to facilitate the self-assembly of the crystalline framework. youtube.com
| Component | Example/Role | Potential Contribution | Reference |
|---|---|---|---|
| Organic Linker | This compound | Provides structural rigidity and introduces a soft, redox-active Te site. | iwaponline.com |
| Metal Node | Zr(IV), Zn(II), Cu(II), Fe(III) | Acts as a coordination center, defining the framework's topology. | uantwerpen.be |
| Resulting MOF Property | Porosity, Catalytic Activity, Selective Adsorption | Potential for selective gas/ion adsorption, heterogeneous catalysis, and sensing. | iwaponline.comrsc.org |
Role in Catalysis and Reagent Development
Organotellurium Reagents in Organic Synthesis
Organotellurium compounds have long been recognized for their significant role as versatile reagents and intermediates in a wide array of organic syntheses. researchgate.netresearchgate.net They offer advantages such as mild reaction conditions and high selectivity. ekb.eg this compound, as part of this class, serves as a valuable scaffold. Its derivatives can be employed in numerous transformations, leveraging the unique reactivity of the carbon-tellurium bond.
Anionic tellurium species, such as sodium hydrogen telluride (NaHTe), are powerful reducing agents. They are used for the selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds and for the deprotection of various functional groups under mild, non-hydrolytic conditions. scielo.br Organotellurium compounds are also pivotal in elimination reactions to form alkenes from vicinal dihalides. scielo.br Furthermore, the reactivity of the tellurophene ring itself allows for functionalization, such as lithiation, which can then be used to introduce other groups and build more complex molecular architectures. smolecule.com
The benzo[b]tellurophene core is also a building block for creating other tellurium-containing heterocycles. For instance, radical cyclization of biaryl boronic acids with tellurium powder is an effective method for synthesizing dibenzo[b,d]tellurophenes, demonstrating a pathway for expanding the fused ring system. acs.orgacs.org Although many applications use simpler organotellurium reagents, the principles can be extended to functionalized systems like this compound, where the carboxylic acid group can be modified to tune solubility or direct reactions.
| Reaction Type | Tellurium Reagent(s) | Transformation | Reference |
|---|---|---|---|
| Selective Reduction | H₂Te, NaHTe | Reduces C=C bond in α,β-unsaturated carbonyls. | scielo.br |
| Deprotection | NaHTe, Na₂Te | Cleaves ester and carbonate protecting groups. | scielo.br |
| Dehalogenation | Diaryl tellurides, NaHTe | Converts vicinal dihalides to alkenes. | scielo.br |
| Ring Formation | Te powder | Cyclization of biarylboronic acids to form dibenzo[b,d]tellurophenes. | acs.org |
Ligands in Transition Metal Catalysis
The use of organotellurium compounds as ligands in transition metal catalysis is a field of growing interest, with applications in crucial organic reactions. rsc.orgrsc.org Derivatives of this compound are well-suited to function as ligands, where the tellurium atom acts as a soft donor, coordinating to a transition metal center. This coordination can stabilize the metal complex and modulate its catalytic activity.
Telluroethers and other organotellurium compounds have been successfully used to form complexes with a variety of metals, including palladium, platinum, rhodium, copper, and silver. acs.orgrsc.org These complexes have shown significant catalytic proficiency in essential C-C bond-forming reactions, such as the Suzuki-Miyaura and Mizoroki-Heck couplings. rsc.orgrsc.org For example, palladium(II) complexes featuring telluroether Schiff base ligands have been used as catalysts in these coupling reactions. rsc.org The tellurophene unit can coordinate to the metal in a "side-on" fashion, and its flexibility can accommodate the geometric preferences of the central metal ion. acs.org
The this compound structure can be readily modified to create multidentate ligands. For instance, the carboxylic acid can be converted to an ester or amide bearing another donor atom (e.g., nitrogen or oxygen), leading to the formation of stable bidentate or pincer-type complexes. Such complexes are highly sought after in catalysis due to their enhanced stability and ability to control the coordination sphere of the metal, which influences selectivity and efficiency. rsc.org
| Metal Center | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Palladium(II) | Telluroether Schiff base | Suzuki-Miyaura Coupling, Heck Coupling | rsc.org |
| Rhodium(I) | Ditelluraporphodimethene | Tellurium-to-metal exchange, formation of organometallic species. | acs.org |
| Platinum(II) | 1,3-dihydrobenzo[c]tellurophene | Formation of stable cis-[PtCl₂L₂] complexes. | rsc.org |
| Nickel(II) | Telluroether | C-C coupling between organic tellurides and Grignard reagents. | tandfonline.com |
Mechanistic Studies in Chemical Biology and Drug Design (Excluding Clinical Data)
Molecular Interaction with Biological Targets (e.g., Protein Binding Mechanisms)
Derivatives of benzo[b]tellurophene have been identified as compounds with significant biological activity, engaging with specific protein targets through distinct molecular mechanisms. Research has shown that benzo[b]tellurophene compounds can act as specific inhibitors of histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 family. smolecule.com These enzymes are crucial in regulating gene expression, and their inhibition is a promising strategy in cancer therapy. The inhibitory action of benzo[b]tellurophenes has been shown to induce apoptosis in cancer cells, such as cervical cancer HeLa cells and colorectal cancer cells, while having less effect on normal cells. smolecule.com
On a broader mechanistic level, the biological activity of many organotellurium compounds is attributed to their strong interaction with endogenous thiol (-SH) groups found in the cysteine residues of proteins. scielo.brscielo.br The tellurium atom can form covalent bonds with sulfur, leading to the inactivation of key enzymes. nih.gov This mechanism is central to the inhibition of cysteine proteases, a class of enzymes involved in processes like tumor invasion. scielo.br Specific targets include cathepsins and caspases. scielo.brnih.gov
Another critical target is the thioredoxin reductase (TrxR) system, a key component of the cellular antioxidant defense system that contains a rare selenocysteine (B57510) residue in its active site. nih.govredalyc.org Organotellurium compounds can potently inhibit TrxR, leading to a loss of antioxidant defense, an increase in oxidative stress, and subsequent cell death via apoptosis. nih.gov This interaction with cysteine and selenocysteine residues represents a primary mechanism by which these compounds exert their biological effects, making them a subject of interest for the rational design of new therapeutic agents.
| Biological Target | Proposed Mechanism of Interaction | Potential Consequence | Reference |
|---|---|---|---|
| Histone Lysine Demethylases (KDM4) | Specific inhibition of enzyme activity. | Alteration of gene expression, induction of apoptosis in cancer cells. | smolecule.com |
| Cysteine Proteases (e.g., Cathepsins, Caspases) | Covalent interaction of Te with the catalytic thiol group of cysteine residues. | Inactivation of the protease, disruption of cellular metabolism, apoptosis. | scielo.brnih.gov |
| Thioredoxin Reductase (TrxR) | Interaction with the active site selenocysteine/cysteine residues. | Inhibition of antioxidant defense, induction of oxidative stress. | nih.govredalyc.org |
| Glutamatergic System Enzymes | Interaction with thiol groups of cysteine-containing enzymes. | Alteration of enzyme activity, potential neurotoxic effects. | nih.gov |
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
Recent scientific investigations have highlighted the potential of benzo[b]tellurophene derivatives as specific inhibitors of histone lysine demethylases (KDMs), a class of enzymes pivotal in the regulation of gene expression. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net Dysregulation of KDMs has been implicated in the progression of various cancers, making them a significant target for therapeutic intervention. nih.gov
A key study focused on the inhibition of histone H3 lysine 9 demethylase (KDM4) by a series of synthesized benzo[b]tellurophene compounds. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net The KDM4 family of enzymes, which are 2-oxoglutarate-dependent Fe(II) oxygenases, play a crucial role in epigenetic regulation by removing methyl groups from lysine residues of histones. nih.govnih.gov The research demonstrated that the benzo[b]tellurophene scaffold is a critical structural feature for the inhibition of KDM4 activity. nih.gov While the precise molecular mechanism of inhibition by benzo[b]tellurophene derivatives is still under investigation, it is hypothesized that the tellurium atom within the heterocyclic ring system plays a direct role in the interaction with the enzyme's active site. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net The larger atomic radius and distinct electronic properties of tellurium compared to sulfur and selenium likely contribute to a unique binding mode or interaction with key amino acid residues within the KDM4 active site. nih.gov It has been observed that certain benzo[b]tellurophene derivatives lead to an increase in the trimethylation level of H3K9, a direct indicator of KDM4 inhibition. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Probe Design
The design of selective molecular probes is crucial for studying the function of specific enzymes. Structure-activity relationship (SAR) studies are instrumental in identifying the chemical features of a molecule that are responsible for its biological activity. In the context of this compound derivatives, SAR studies have provided valuable insights into the structural requirements for potent KDM4 inhibition.
A pivotal study in this area involved the synthesis and evaluation of a series of benzo[b]tellurophene derivatives with various substituents at the 2-position of the benzo[b]tellurophene core. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net This research revealed that the nature of the substituent significantly influences the inhibitory activity against KDM4. Among the tested compounds, which included carbamates, alcohols, and aromatic derivatives, tert-butyl benzo[b]tellurophen-2-ylmethylcarbamate demonstrated specific and significant inhibitory activity against KDM4 in cervical cancer cells. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net Conversely, other derivatives showed varied or no significant activity. This highlights the importance of the substituent at the 2-position in modulating the biological effect.
The table below summarizes the KDM4 inhibitory activity of selected benzo[b]tellurophene derivatives from the aforementioned study, illustrating the structure-activity relationships.
| Compound | Substituent at 2-position | KDM4 Inhibitory Activity |
|---|---|---|
| Benzo[b]tellurophen-2-ylmethylcarbamate derivative | -CH2NHCOOC(CH3)3 | Significant Inhibition |
| Benzo[b]tellurophen-2-yl)methanol | -CH2OH | Moderate Inhibition |
| 2-(4-Chlorophenyl)benzo[b]tellurophene | -C6H4Cl | Inhibition Observed |
These findings are critical for the rational design of more potent and selective KDM4 inhibitors based on the benzo[b]tellurophene scaffold, which can serve as molecular probes to further investigate the biological roles of this enzyme family.
Bioisosteric Replacement Strategies in Medicinal Chemistry Leads
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. nih.govnih.gov The benzo[b]tellurophene core has been explored as a bioisostere for other benzofused five-membered heterocyclic systems like benzothiophenes and benzofurans.
The unique contribution of the tellurium atom to biological activity was compellingly demonstrated in the study of KDM4 inhibitors. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net In this research, a direct comparison was made between benzo[b]tellurophene derivatives and their corresponding selenium (benzo[b]selenophene) and oxygen (benzofuran) analogues. nih.gov The results were striking: the benzo[b]tellurophene derivatives, particularly tert-butyl benzo[b]tellurophen-2-ylmethylcarbamate, exhibited significant KDM4 inhibitory activity, whereas the analogous benzo[b]selenophene (B1597324) and benzofuran (B130515) compounds were devoid of any inhibitory effect. nih.govnih.govdntb.gov.uaconsensus.appresearchgate.net
This clear differentiation in activity underscores that the tellurium atom is not merely a placeholder for other chalcogens but is an essential element for the observed biological activity. The properties of tellurium, such as its size, polarizability, and ability to form specific interactions, are likely crucial for the binding of these inhibitors to the KDM4 enzyme. nih.gov This example illustrates the power of bioisosteric replacement studies in medicinal chemistry, not only for optimizing lead compounds but also for understanding the fundamental molecular interactions that govern biological activity. The findings suggest that the benzo[b]tellurophene scaffold is a unique pharmacophore and not simply a bioisosteric equivalent of its lighter chalcogen counterparts in this specific biological context.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally friendly and efficient methods for synthesizing Benzo[b]tellurophene-2-carboxylic acid and its derivatives is a key area of future research. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Green chemistry principles are now guiding the design of more sustainable pathways. chemistryjournals.net
Future research will likely focus on:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net
Catalytic Approaches: The use of transition-metal catalysis, particularly palladium-catalyzed reactions, has shown promise in constructing and functionalizing tellurophene (B1218086) rings. smolecule.com Future work will likely explore more abundant and less toxic metal catalysts.
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, known as one-pot synthesis, minimizes the need for purification of intermediates, thereby reducing solvent use and waste generation. frontiersin.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. frontiersin.org
Exploration of New Reactivity Modes and Chemical Transformations
The tellurium atom in this compound imparts unique reactivity to the molecule. smolecule.comrsc.org Understanding and harnessing this reactivity is crucial for developing new chemical transformations and synthesizing novel compounds.
Key areas for future exploration include:
Oxidative Addition Reactions: The tellurium center can undergo oxidative addition with halogens and other oxidizing agents, leading to hypervalent tellurium species. acs.org Investigating these reactions could lead to new catalytic cycles and functionalization strategies.
Cross-Coupling Reactions: Halogenated derivatives of tellurophenes are known to participate in metal-catalyzed cross-coupling reactions, such as the Stille coupling. wikipedia.org Further exploration of these reactions with this compound will enable the synthesis of a wider range of functionalized derivatives.
Lithiation and Functionalization: The tellurophene ring can be lithiated, providing a reactive intermediate for the introduction of various functional groups. smolecule.comwikipedia.org
Advancements in Advanced Materials Applications
The unique electronic and optical properties of tellurophene-containing compounds make them promising candidates for applications in advanced materials. rsc.orgnih.gov this compound, as a functionalized building block, can be incorporated into larger molecular architectures with tailored properties.
Future research in this area is expected to focus on:
Organic Electronics: Tellurophene-based polymers have demonstrated potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgacs.org The carboxylic acid group on this compound can be used to tune solubility and facilitate polymer synthesis.
Sensors: The sensitivity of the tellurium atom to its chemical environment could be exploited in the development of chemical sensors. nih.gov
Nonlinear Optical Materials: The high polarizability of tellurium-containing compounds suggests potential applications in nonlinear optics. acs.org
Deeper Mechanistic Understanding of Biological Interactions
Recent studies have highlighted the potential biological activity of organotellurium compounds. nih.govrsc.org this compound and its derivatives have shown inhibitory activity against certain enzymes, suggesting therapeutic potential. smolecule.com
Future research will aim to:
Elucidate Mechanisms of Action: A deeper understanding of how these compounds interact with biological targets at the molecular level is crucial for drug development.
Structure-Activity Relationship Studies: Synthesizing and testing a library of derivatives will help to identify the key structural features responsible for biological activity and to optimize potency and selectivity.
Investigate Toxicity and Biocompatibility: Thorough toxicological studies are necessary to ensure the safety of any potential therapeutic agents. While some tellurium compounds are toxic, others have shown promising biological effects with low toxicity. nih.govnih.govresearchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research. imgroupofresearchers.comyoutube.com These powerful computational tools can accelerate the discovery and development of new molecules and materials.
In the context of this compound, AI and ML can be applied to:
Predict Reaction Outcomes: Machine learning models can be trained to predict the outcomes of chemical reactions, helping to optimize synthetic routes and identify promising new transformations. digitellinc.com
Discover New Molecules with Desired Properties: AI algorithms can screen virtual libraries of compounds to identify candidates with specific electronic, optical, or biological properties. imgroupofresearchers.com
Automate Synthesis: The integration of AI with automated synthesis platforms can enable the rapid and efficient production of new derivatives for testing and evaluation. illinois.edu
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Benzo[b]tellurophene-2-carboxylic acid, and how do reaction parameters influence yield?
- Methodology :
- Cyclization strategies : Adapt methods from thiophene analogs (e.g., ), replacing sulfur with tellurium. For example, react 2-bromoaryl precursors with tellurium nucleophiles (e.g., KTeCO₃) under inert conditions (N₂/Ar).
- Optimization : Key parameters include temperature (90–130°C), solvent polarity (DMF or DMSO for high dielectric constant), and stoichiometric ratios (e.g., 3:1 excess of tellurium source to aryl halide). Yields for thiophene analogs range from 21–85% .
- Challenges : Tellurium’s lower electronegativity and larger atomic radius may require prolonged reaction times or higher temperatures compared to sulfur/selenium analogs .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical workflow :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with thiophene/selenophene analogs (e.g., δ ~7–8 ppm for aromatic protons in ). Tellurium’s heavy-atom effect may cause signal broadening .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Chromatography : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% by area normalization) .
- Elemental analysis : Verify Te content via ICP-MS due to tellurium’s high atomic weight .
Advanced Research Questions
Q. What computational models predict the electronic properties of this compound, and how do they compare to thiophene/selenophene analogs?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare HOMO-LUMO gaps, electrostatic potential maps, and aromaticity indices (NICS) .
- Key findings (extrapolated) :
| Property | Thiophene (S) | Selenophene (Se) | Tellurophene (Te) |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | 3.8 | 3.3 (predicted) |
| Aromaticity (NICS(1)) | -10.5 | -9.2 | -7.5 (predicted) |
- Tellurium’s larger size and polarizability reduce aromaticity and band gaps, enhancing charge transport potential .
Q. How does tellurium incorporation affect solubility and stability under varying conditions?
- Experimental design :
- Solubility screening : Test in ethanol, DMSO, and chloroform (common solvents for thiophene analogs, ). Expect reduced aqueous solubility due to Te’s hydrophobicity.
- Stability assays :
- Thermal : TGA analysis (5°C/min ramp) to compare decomposition points (thiophene analog: 236–242°C, ).
- Oxidative : Monitor by ¹H NMR after exposure to H₂O₂; Te derivatives may oxidize faster than S/Se analogs .
Contradictions and Limitations
- Synthetic yields : Thiophene derivatives show wide yield ranges (21–85%) depending on substituents ( vs. 16). For tellurophene, preliminary trials may require iterative optimization.
- Stability data : While thiophene analogs are stable at RT ( ), tellurium’s reactivity suggests stricter storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
